5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

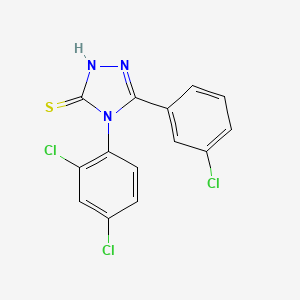

5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a triazole-thiol derivative characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5, a 2,4-dichlorophenyl group at position 4, and a thiol (-SH) group at position 2.

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(2,4-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3N3S/c15-9-3-1-2-8(6-9)13-18-19-14(21)20(13)12-5-4-10(16)7-11(12)17/h1-7H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYFRFXBTRLSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chlorobenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using sulfur and a base such as sodium hydroxide to yield the desired triazole-thiol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the triazole ring or the chlorophenyl groups.

Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Modified triazole derivatives.

Substitution: Functionalized triazole compounds with various substituents.

Scientific Research Applications

5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-thiol derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of key analogs:

Substituent Effects on Antimicrobial Activity

Enzyme Inhibition Profiles

- Diclofenac-derived triazole-thiol (Compound 12 in ) : Inhibits acetylcholinesterase (AChE, IC₅₀ = 1.8 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 0.9 µM). The 3,4-dichlorophenyl group at position 4 enhances dual-target inhibition via hydrophobic interactions .

- 4-((4-Methoxybenzylidene)amino)-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol: Demonstrated selective monoamine oxidase-B (MAO-B) inhibition (IC₅₀ = 4.3 µM), attributed to the methoxy group’s electron-donating effects .

Key Research Findings

- Structure-Activity Relationships (SAR) :

- Corrosion Inhibition : Triazole-thiols like 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol (TRD) exhibit 92% inhibition efficiency for zinc in acidic media, outperforming simpler hydrazides due to stronger adsorption via sulfur atoms .

Biological Activity

5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 352.796 g/mol. The compound features a triazole ring substituted with chlorinated phenyl groups which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cancer cells. Notably, triazole derivatives have been shown to inhibit specific enzymes and pathways involved in tumor proliferation and survival.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines:

- Hep-G2 (liver cancer) : The compound demonstrated potent cytotoxicity with a cell viability rate of approximately 11.72% at a concentration of 100 µg/mL when compared to standard drugs like ellipticine and doxorubicin .

- MDA-MB-231 (breast cancer) : Studies have shown that derivatives of triazoles exhibit selective toxicity towards triple-negative breast cancer cells .

- Panc-1 (pancreatic carcinoma) : Similar trends were observed where the compound inhibited cell proliferation effectively .

Structure-Activity Relationship (SAR)

The presence of electronegative substituents such as chlorine on the phenyl rings enhances the anticancer properties of the triazole derivatives. The SAR studies suggest that modifications on the triazole structure can lead to improved biological activity. For instance:

| Compound Structure | Cell Viability (%) | IC50 (µg/mL) |

|---|---|---|

| This compound | 11.72 ± 0.53 | 55.40 |

| Indole–triazole hybrid (3,4-dichloro) | 10.99 ± 0.59 | Not specified |

| Standard drug (ellipticine) | 11.5 ± 0.55 | Not specified |

Case Studies

- Cytotoxicity Assessment : A study conducted on various synthesized triazole derivatives revealed that compounds similar to this compound exhibited enhanced cytotoxicity against Hep-G2 cells compared to traditional chemotherapeutics .

- Selectivity Towards Cancer Cells : In vitro studies indicated that this compound showed selective toxicity towards cancer cells while sparing normal cells, suggesting its potential as a targeted therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for 5-(3-Chlorophenyl)-4-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized to improve yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation of hydrazides with imidoyl chlorides. Key steps include:

- Reagent Selection : Use stoichiometric equivalents of 4-nitrobenzohydrazide and N-(halophenyl)benzimidoyl chloride in polar aprotic solvents like N,N-dimethylacetamide (DMA) under reflux .

- Reaction Optimization : Adjust reaction time (5–6 hours) and temperature (reflux conditions) to maximize yield. Post-reaction crystallization from ethyl acetate or DMA enhances purity .

- Purification : Column chromatography (silica gel, cyclohexane/ethyl acetate gradient) isolates the target compound. Yield improvements (up to 57%) are achieved via slow solvent evaporation .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structure and purity of this triazole-thiol derivative?

Methodological Answer: A multi-technique approach is critical:

- ¹H-NMR : Confirms substituent positions and aromatic proton environments. For example, deshielded protons adjacent to electron-withdrawing chlorine atoms validate substitution patterns .

- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S, Cl content) within ±0.4% deviation .

- LC-MS : Detects molecular ion peaks (e.g., m/z 287.77 for the parent compound) and monitors purity (>95%) by eliminating byproducts .

- X-ray Crystallography : Resolves ambiguities in regiochemistry and confirms tautomeric forms (e.g., thiol vs. thione) via bond-length analysis .

Advanced Research Questions

Q. How can computational methods like molecular docking and ADME analysis be applied to predict the biological activity and pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., fungal CYP51 or bacterial DHFR). Key parameters include binding affinity (ΔG < −7 kcal/mol) and hydrogen bonding with catalytic residues .

- ADME Prediction : Tools like SwissADME assess solubility (LogS > −4), permeability (Caco-2 > 0.5 × 10⁻⁶ cm/s), and cytochrome P450 inhibition risk. The compound’s thiol group may reduce bioavailability due to rapid glutathione conjugation .

- Validation : Cross-reference computational results with in vitro assays (e.g., MIC values against Candida albicans) to prioritize analogs .

Q. What strategies are recommended for resolving contradictions in pharmacological data between in vitro assays and computational predictions for this compound?

Methodological Answer:

- Orthogonal Assays : If computational models predict antifungal activity but in vitro results are negative, test alternative strains or culture conditions (e.g., biofilm vs. planktonic growth) .

- Metabolite Screening : Use LC-MS/MS to identify degradation products or reactive metabolites (e.g., oxidized disulfides) that may nullify activity .

- Target Engagement Studies : Employ thermal shift assays or SPR to confirm binding to purported targets (e.g., triazole-binding enzymes) .

Q. What are the key considerations in designing analogues of this compound to explore structure-activity relationships (SAR) for antimicrobial activity?

Methodological Answer:

- Substituent Effects : Replace chlorine atoms with electron-donating groups (e.g., methoxy) to modulate electron density and binding affinity. For example, 4-methoxy analogs show enhanced solubility but reduced potency .

- Heterocycle Modifications : Introduce pyridine or pyrrole rings (e.g., 5-(3-pyridyl) derivatives) to improve π-π stacking with hydrophobic enzyme pockets .

- Bioisosteres : Replace the thiol group with a methylthio (-SCH₃) or sulfonamide (-SO₂NH₂) moiety to balance reactivity and stability .

Q. How can crystallographic data and DFT calculations contribute to understanding the electronic and steric effects of substituents on this triazole-thiol's reactivity?

Methodological Answer:

- Crystallography : X-ray structures reveal dihedral angles between aromatic rings (e.g., 85° for 3-chlorophenyl vs. 72° for 4-chlorophenyl), impacting steric hindrance and planarity .

- DFT Calculations : Optimize geometries at the B3LYP/6-311G** level to map electrostatic potential surfaces. Chlorine atoms at the 2,4-positions create localized negative charges, favoring electrophilic attack at the thiol group .

- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., S···H contacts < 2.8 Å) to predict crystal packing and solubility trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.